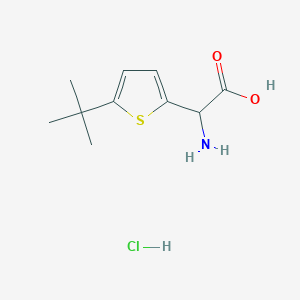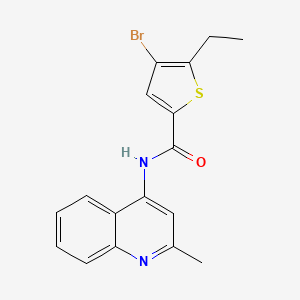
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has shown potential as a safer alternative to traditional NSAIDs.
Mécanisme D'action
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is a prodrug that is selectively activated in inflamed tissues. It is converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By selectively inhibiting COX-2 in inflamed tissues, amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological function.
Biochemical and Physiological Effects:
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and chronic obstructive pulmonary disease. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been found to be well-tolerated in animal studies, with no adverse effects on liver or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has several advantages for lab experiments. It has been extensively studied in animal models of inflammation and has shown promising results as a safer alternative to traditional NSAIDs. However, there are also some limitations to using amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in lab experiments. It is a prodrug that is selectively activated in inflamed tissues, which may limit its effectiveness in certain experimental settings. Additionally, the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride may have different properties than the free base, which could affect its pharmacological activity.
Orientations Futures
There are several future directions for research on amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride. One area of interest is the potential use of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in treating other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of more targeted delivery systems for amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, which could improve its effectiveness in certain experimental settings. Finally, further studies are needed to fully understand the mechanism of action of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride and its potential as a safer alternative to traditional NSAIDs.
Méthodes De Synthèse
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is synthesized by reacting 5-tert-butyl-2-thiophenecarboxylic acid with ammonia to form 5-tert-butyl-2-thienylamine. The amine is then reacted with acetic anhydride to form amino(5-tert-butyl-2-thienyl)acetic acid, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride.
Applications De Recherche Scientifique
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been extensively studied for its potential as a safer alternative to traditional NSAIDs. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has also been studied for its potential in treating other inflammatory conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
Propriétés
IUPAC Name |
2-amino-2-(5-tert-butylthiophen-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-10(2,3)7-5-4-6(14-7)8(11)9(12)13;/h4-5,8H,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDWORVMAZETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)

![1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137221.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)
![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)